molecular formula C10H11ClFNO B140903 2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide CAS No. 141463-68-5

2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide

Cat. No.: B140903
CAS No.: 141463-68-5
M. Wt: 215.65 g/mol
InChI Key: XBNGNMADANFLKP-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H11ClFNO It is a member of the acetamide family, characterized by the presence of a chloro group and a fluorophenyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired acetamide compound . The general reaction scheme is as follows:

2-fluoroaniline+chloroacetyl chlorideThis compound\text{2-fluoroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-fluoroaniline+chloroacetyl chloride→this compound

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of triethylamine as an acid-binding agent helps to neutralize the hydrochloric acid formed during the reaction, thereby preventing side reactions and improving the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)acetamide
  • 2-chloro-N-(2-chlorophenyl)acetamide
  • 2-chloro-N-(2-bromophenyl)acetamide

Uniqueness

2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide is unique due to the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-7-10(14)13-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGNMADANFLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429326
Record name 2-Chloro-N-[2-(2-fluorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141463-68-5
Record name 2-Chloro-N-[2-(2-fluorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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